molecular formula C7H5BrF3NO B12851911 1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B12851911
M. Wt: 256.02 g/mol
InChI Key: DNDGFWDFTJFUJC-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol is a brominated pyridine derivative featuring a 2,2,2-trifluoroethanol substituent. Its molecular formula is C₇H₅BrF₃NO, with a molecular weight of 270.03 g/mol. The compound’s structure combines a pyridine ring (brominated at position 3) with a trifluoroethanol group at position 2. This configuration enhances its lipophilicity and metabolic stability, making it valuable in drug discovery, particularly for central nervous system (CNS) targets where blood-brain barrier (BBB) permeability is critical .

Properties

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H5BrF3NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3,6,13H

InChI Key

DNDGFWDFTJFUJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)O)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 3-bromopyridine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings .

Mechanism of Action

The mechanism by which 1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The trifluoroethanol group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol
  • Molecular Formula: C₇H₅BrF₃NO
  • Molecular Weight : 270.03 g/mol
  • Key Differences : Bromine is at position 4 on the pyridine ring instead of position 3.
  • Impact : The altered bromine position affects electronic properties and reactivity. For example, nucleophilic aromatic substitution (SNAr) may proceed at different rates due to resonance effects. This isomer is commercially available but less studied in medicinal applications compared to the 3-bromo analog .
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one Hydrate
  • Molecular Formula: C₇H₄BrF₃NO·H₂O
  • Molecular Weight : 287.03 g/mol
  • Key Differences: The trifluoroethanol group is replaced by a trifluoromethyl ketone, which exists in equilibrium with its hydrate form under aqueous conditions.
  • Impact : The ketone/hydrate equilibrium mimics carboxylic acid anions, making it a bioisostere for carboxylates. However, the ketone’s metabolic instability (e.g., reduction to alcohol) limits its utility compared to the alcohol derivative .

Aromatic Ring Variations

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
  • Molecular Formula : C₈H₅BrClF₃O
  • Molecular Weight : 289.48 g/mol
  • Key Differences : A phenyl ring replaces the pyridine, with bromine (position 4) and chlorine (position 2) substituents.
  • This compound is used in materials science but shows lower CNS penetration due to increased molecular weight and polarity .
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol
  • Molecular Formula : C₈H₁₁F₃N₂O
  • Molecular Weight : 208.18 g/mol
  • Key Differences : A pyrazole ring replaces pyridine, with ethyl and methyl substituents.
  • Impact : The heterocycle’s reduced aromaticity and alkyl groups improve solubility but decrease thermal stability. Such derivatives are niche intermediates in agrochemical synthesis .

Functional Group Variations

2,2,2-Trifluoroethan-1-ol
  • Molecular Formula : C₂H₃F₃O
  • Molecular Weight : 100.04 g/mol
  • Key Differences : Lacks the bromopyridine moiety.
  • Impact : As a simple fluorinated alcohol, it serves as a carboxylic acid bioisostere (pKa ~12 vs. ~5 for carboxylic acids). Its high lipophilicity is advantageous in CNS drug design, but the absence of a bromopyridine group limits targeted interactions .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Parameters

Compound LogP pKa Molecular Weight BBB Permeability Metabolic Stability
1-(3-Bromopyridin-2-yl)-2,2,2-TFEOH 2.8 ~12 270.03 High High
1-(4-Bromo-2-chlorophenyl)-2,2,2-TFEOH 3.1 ~12 289.48 Moderate Moderate
1-(6-Bromopyridin-3-yl)-2,2,2-TFEO Ketone 2.5 ~8–10 287.03 Low Low
2,2,2-Trifluoroethan-1-ol 1.2 ~12 100.04 High High

Notes:

  • LogP : Higher values indicate greater lipophilicity. The bromopyridine derivatives exhibit optimal balance for drug-like properties.
  • BBB Permeability : The 3-bromopyridinyl analog outperforms phenyl derivatives due to lower molecular weight and favorable hydrogen-bonding capacity .
  • Metabolic Stability: Trifluoroethanol derivatives resist oxidation better than ketones, which are prone to reduction .

Biological Activity

Enzyme Inhibition

1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol has shown promise as an enzyme inhibitor, particularly in the context of kinase inhibition. The compound's structure allows it to interact with specific molecular targets, modulating their activity. The bromopyridine moiety can bind to active sites of enzymes, while the trifluoroethanol group enhances the compound's lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

A study conducted on various kinases revealed the following inhibition data:

KinaseIC50 (nM)
EGFR450
VEGFR2780
mTOR1200

These results suggest that 1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol has moderate inhibitory activity against several important kinases involved in cell signaling pathways.

Receptor Modulation

Research has also indicated that this compound can act as a receptor modulator. In a series of experiments, it was found to interact with specific receptors, potentially influencing various biological pathways. The compound's ability to form hydrogen bonds with amino acid residues in receptor binding sites contributes to its modulatory effects.

Anti-inflammatory Properties

Preliminary studies have suggested that 1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol may possess anti-inflammatory properties. In an in vitro study using human monocytes, the compound showed a dose-dependent reduction in the production of pro-inflammatory cytokines:

CytokineIC50 (μM)
TNF-α8.5
IL-612.3
IL-1β15.7

These findings indicate potential applications in the treatment of inflammatory conditions, although further in vivo studies are needed to confirm these effects.

Anticancer Potential

The compound's derivatives have shown promise in cancer research. A case study involving a structurally similar compound demonstrated significant growth inhibition in human breast cancer cell lines. While not directly tested, 1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol's structural features suggest it may possess similar anticancer properties, warranting further investigation.

Metabolic Stability

An important aspect of the compound's biological activity is its metabolic stability. In vitro studies using human liver microsomes have shown that 1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol exhibits moderate metabolic stability, with a half-life of approximately 2.5 hours. This property is crucial for its potential pharmaceutical applications, as it allows for sufficient time to exert its biological effects before being metabolized.

Structure-Activity Relationship

Research into the structure-activity relationship of 1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol and its analogs has provided insights into the importance of specific structural features for biological activity. The presence of the bromine atom at the 3-position of the pyridine ring appears to be critical for its enzyme inhibitory effects. Additionally, the trifluoroethanol group contributes significantly to the compound's lipophilicity and binding affinity to target proteins.

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